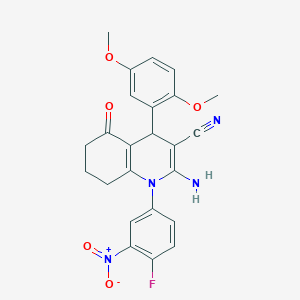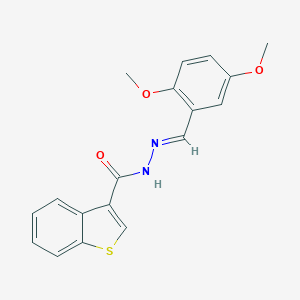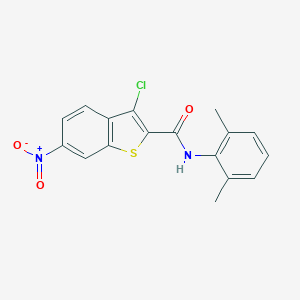
2-AMINO-4-(2,5-DIMETHOXYPHENYL)-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-4-(2,5-DIMETHOXYPHENYL)-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of hexahydroquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2,5-DIMETHOXYPHENYL)-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate aromatic aldehydes with amines and ketones under acidic or basic conditions.
Cyclization: Formation of the hexahydroquinoline ring through intramolecular cyclization.
Functional Group Modifications: Introduction of specific functional groups like nitro, fluoro, and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
2-AMINO-4-(2,5-DIMETHOXYPHENYL)-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-AMINO-4-(2,5-DIMETHOXYPHENYL)-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
相似化合物的比较
Similar Compounds
- 2-Amino-4-(2,5-dimethoxyphenyl)-1-(4-chloro-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(2,5-dimethoxyphenyl)-1-(4-bromo-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The uniqueness of 2-AMINO-4-(2,5-DIMETHOXYPHENYL)-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C24H21FN4O5 |
|---|---|
分子量 |
464.4g/mol |
IUPAC 名称 |
2-amino-4-(2,5-dimethoxyphenyl)-1-(4-fluoro-3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H21FN4O5/c1-33-14-7-9-21(34-2)15(11-14)22-16(12-26)24(27)28(18-4-3-5-20(30)23(18)22)13-6-8-17(25)19(10-13)29(31)32/h6-11,22H,3-5,27H2,1-2H3 |
InChI 键 |
FSRSWYGUGPQHOQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=C(C=C4)F)[N+](=O)[O-])N)C#N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=C(C=C4)F)[N+](=O)[O-])N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-bromo-N-(4-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B446222.png)
![METHYL 2-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B446223.png)
![2,2-dibromo-N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-1-methylcyclopropanecarbohydrazide](/img/structure/B446227.png)
![Butyl 2-[(cyclohexylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446228.png)
![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-phenoxyacetohydrazide](/img/structure/B446229.png)
![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B446230.png)
![5-methyl-N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B446231.png)
![4-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B446232.png)
![N-[4-(N-{4-[(2-bromophenoxy)methyl]benzoyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B446233.png)
![3-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-6-ethyl-1-benzothiophene-2-carbohydrazide](/img/structure/B446234.png)
![N'-benzylidene-2-({5-[1-(4-bromoanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B446238.png)
![N-(3-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B446240.png)
